molecular formula C8H16ClNO2 B13453844 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride

2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride

Cat. No.: B13453844
M. Wt: 193.67 g/mol
InChI Key: SVQIBFYZZIHCAD-UHFFFAOYSA-N
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Description

2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.67 g/mol . This compound is characterized by the presence of an amino group and a cyclobutyl ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclobutyl ring may also play a role in the compound’s overall activity by providing steric hindrance and influencing molecular interactions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride is unique due to its specific combination of an amino group and a cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-amino-2-(3,3-dimethylcyclobutyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)3-5(4-8)6(9)7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H

InChI Key

SVQIBFYZZIHCAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(C(=O)O)N)C.Cl

Origin of Product

United States

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